5-Methyl-2-(tributylstannyl)oxazole
Description
5-Methyl-2-(tributylstannyl)oxazole is an organotin-containing oxazole derivative characterized by a tributylstannyl group at the 2-position and a methyl group at the 5-position of the oxazole ring. The compound’s structure (C₁₆H₃₁NOSn, molecular weight 388.20) combines the electron-deficient oxazole core with a lipophilic organotin moiety, making it highly reactive in cross-coupling reactions such as Stille couplings . Its synthesis typically involves substitution reactions, as evidenced by analogous protocols for chlorophenyl-substituted oxazoles (e.g., POCl₃-mediated chlorination of oxazole oxides) .
Properties
IUPAC Name |
tributyl-(5-methyl-1,3-oxazol-2-yl)stannane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4NO.3C4H9.Sn/c1-4-2-5-3-6-4;3*1-3-4-2;/h2H,1H3;3*1,3-4H2,2H3; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIYGJGQTZRONNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=NC=C(O1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31NOSn | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Comparison of Stannyl Heterocycles
| Property | 5-Methyl-2-(tributylstannyl)oxazole | 5-Methyl-2-(tributylstannyl)thiazole |
|---|---|---|
| Molecular Formula | C₁₆H₃₁NOSn | C₁₆H₃₁NSSn |
| Molecular Weight | 388.20 | 388.205 |
| Boiling Point | Not reported | 379.6 ± 35.0°C |
| LogP | ~5.5 (estimated) | 5.50760 |
| Primary Use | Synthetic intermediates | Synthetic intermediates |
Other Oxazole Derivatives
Photophysically Active Oxazoles
Compounds like 5-methyl-2-(p-methoxyphenyl)-4-acetyl oxazole (MOPAO) and 5-methyl-2-(p-N,N'-diphenylaminophenyl)-4-acetyl oxazole (MDPAPAO) feature electron-donating substituents (e.g., methoxy, diphenylamino) that enhance photophysical properties. These derivatives exhibit strong fluorescence and are used as electron-accepting units in optoelectronic devices, unlike the stannyl oxazole, which lacks conjugated systems for such applications .
Benzoxazole-Tetrazole Hybrids
Benzoxazole derivatives fused with tetrazole rings (e.g., ethyl-2-(5-benzoxazol-2-ylamine)-1H-tetrazol-1-yl acetate) demonstrate broad pharmacological activities, including anti-inflammatory and antimicrobial effects .
Oxadiazole Derivatives
Thio-substituted oxadiazoles (e.g., 5-[(2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethoxy)methyl]-1,3,4-oxadiazole-2-thiol) are synthesized via reactions with α-haloketones and exhibit pharmacological activities . Unlike these derivatives, stannyl oxazoles are primarily synthetic intermediates rather than drug candidates.
Pharmacological and Toxicological Considerations
The bulky tributylstannyl group in this compound likely mitigates such immunomodulatory effects due to steric hindrance. However, organotin compounds are generally avoided in drug design due to cytotoxicity, favoring safer oxazole derivatives with polar substituents (e.g., tetrazoles, acetyl groups) for therapeutic use .
Q & A
Q. What are the standard synthetic routes for preparing 5-Methyl-2-(tributylstannyl)oxazole, and what critical reaction conditions must be controlled?
The primary method involves Stille coupling , where 2-(tributylstannyl)oxazole reacts with a methyl-substituted electrophilic partner. Key conditions include:
- Use of Pd(0) or Pd(II) catalysts (e.g., Pd(PPh₃)₄) to facilitate cross-coupling.
- Strict oxygen-free environments to prevent catalyst deactivation.
- Solvent choice (e.g., THF or DMF) to optimize reaction kinetics and yield .
Alternative routes may employ Fischer oxazole synthesis , utilizing cyanohydrins and aldehydes under anhydrous HCl, though this is less common for tributylstannyl derivatives .
Q. How can NMR spectroscopy confirm the structure of this compound?
- ¹H NMR : The oxazole C5-H proton appears as a singlet near δ 8.46 ppm , while tributylstannyl methyl groups resonate as multiplets at δ 0.6–1.6 ppm .
- ¹³C NMR : The oxazole ring carbons show signals at δ 108–179 ppm , with Sn-C coupling (J ≈ 300–400 Hz) confirming the stannyl group .
- ¹¹⁹Sn NMR (if available) provides direct evidence of the Sn environment, typically at δ −10 to −50 ppm .
Q. What spectroscopic techniques beyond NMR are essential for characterizing this compound?
- IR Spectroscopy : Confirms the oxazole C=N stretch (~1600 cm⁻¹) and Sn-C bonds (~500 cm⁻¹) .
- Mass Spectrometry (MS) : High-resolution MS identifies the molecular ion peak ([M]⁺) and fragments corresponding to Sn loss (e.g., [M − SnBu₃]⁺) .
Advanced Research Questions
Q. How do electronic effects of substituents on the oxazole ring influence its reactivity in organometallic transformations?
- Electron-withdrawing groups (EWGs) at C4/C5 positions reduce nucleophilicity, slowing Stille coupling.
- Electron-donating groups (EDGs) enhance reactivity by stabilizing transition states. For example, methyl groups at C5 (as in the target compound) increase electron density, favoring cross-coupling with aryl halides .
- Computational studies (DFT) can predict regioselectivity by analyzing frontier molecular orbitals (FMOs) and charge distribution .
Q. What strategies resolve contradictions in proposed reaction mechanisms for tributylstannyl-oxazole derivatives?
- Isotopic labeling (e.g., deuterated substrates) tracks bond cleavage/formation pathways.
- Kinetic isotope effects (KIE) and Hammett plots differentiate between concerted (SN2-like) and radical-mediated mechanisms .
- Single-crystal X-ray diffraction of intermediates (e.g., Pd oxidative addition complexes) clarifies structural preferences .
Q. How can crystallographic data resolve structural ambiguities in oxazole derivatives?
- Powder X-ray diffraction (PXRD) paired with VC-xPWDF methods (variable-cell experimental powder difference) enables structure determination even for microcrystalline samples. This approach matches experimental patterns with simulated diffractograms of proposed polymorphs .
- Key parameters include unit cell dimensions , space group symmetry , and dihedral angles between substituents (e.g., methyl and stannyl groups) .
Q. What computational methods predict the bioactivity of this compound derivatives?
- Molecular docking (e.g., AutoDock Vina) assesses binding affinity to targets like tubulin or STAT3, using crystal structures from the PDB .
- Molecular dynamics (MD) simulations (e.g., GROMACS) evaluate stability of ligand-receptor complexes over time, identifying critical interactions (e.g., hydrogen bonds, π-π stacking) .
- QSAR models correlate substituent effects (e.g., logP, polar surface area) with anticancer activity .
Q. How are structure-activity relationship (SAR) studies designed for oxazole-based anticancer agents?
- Fragment splicing : Combine bioactive fragments (e.g., oxazole, aryl stannanes) to optimize target binding and pharmacokinetics .
- In vitro assays : Test derivatives against cancer cell lines (e.g., MCF-7, HeLa) to measure IC₅₀ values. Pair with flow cytometry to assess apoptosis/necrosis mechanisms .
- Target validation : Use siRNA knockdown or CRISPR-Cas9 to confirm involvement of pathways like microtubule polymerization or DNA damage response .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
